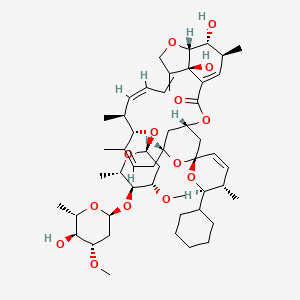

(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a

Description

Properties

IUPAC Name |

(2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29-33,35-36,38-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12-,28-17-,34-16?/t27-,29-,30-,31-,32-,35+,36-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOJDURAMSCPBY-BSRNKLFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(=CC(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2(C(=C[C@@H]([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as itraconazole mediate their antifungal activity by inhibiting14α-demethylase , a fungal cytochrome P450 enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes.

Mode of Action

Based on the information about similar compounds, we can infer that it might interact with its targets by forming a complex with the active site of the enzyme, thereby inhibiting its function. This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting cell growth.

Biochemical Pathways

It can be inferred that the compound might interfere with theergosterol biosynthesis pathway in fungi, given its potential inhibition of the 14α-demethylase enzyme. This disruption can lead to a deficiency of ergosterol, an essential component of fungal cell membranes, thereby affecting the integrity and function of the cell membrane.

Biological Activity

The compound (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a is a derivative of avermectin, a class of macrocyclic lactones produced by the fermentation of Streptomyces avermitilis. Avermectins are primarily known for their potent anthelmintic and insecticidal properties, but they also exhibit a range of biological activities that make them significant in pharmacology and therapeutic applications. This article delves into the biological activity of this specific compound, examining its mechanisms of action, pharmacokinetics, and therapeutic potential.

Molecular Formula

- C50H74O

Structural Characteristics

- The compound features a cyclohexyl group at the C-25 position and lacks the methyl group at the C-5 position, which distinguishes it from other avermectin derivatives.

Avermectins primarily function by enhancing the effects of neurotransmitters like glutamate on invertebrate-specific chloride channels. This leads to paralysis and death in susceptible organisms. The specific actions include:

- Inhibition of neurotransmission : Avermectins bind to glutamate-gated chloride channels, leading to hyperpolarization of nerve cells.

- Antiparasitic effects : Effective against various parasitic nematodes and arthropods, making them valuable in veterinary and agricultural settings.

Pharmacological Profile

The biological activities of avermectin derivatives, including (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a, can be summarized as follows:

| Activity | Description |

|---|---|

| Anthelmintic | Effective against nematodes; used in veterinary medicine for deworming. |

| Insecticidal | Acts on various insect pests; utilized in agriculture as a pesticide. |

| Anticancer | Exhibits cytotoxic effects on certain cancer cell lines; potential for cancer therapy. |

| Antiviral | Some studies suggest activity against viral infections; further research needed. |

| Antifungal | Inhibitory effects on fungal pathogens; potential use in treating fungal infections. |

Case Studies and Research Findings

- Anthelmintic Efficacy

- Insecticidal Activity

- Anticancer Potential

- Safety and Toxicity Profiles

Scientific Research Applications

Agricultural Applications

1. Pesticide Development

Avermectins, including Avermectin A1a derivatives, are widely recognized for their efficacy as pesticides. They are particularly effective against nematodes and arthropods, making them valuable in crop protection. The compound's mechanism involves the disruption of neurotransmission in target pests, leading to paralysis and death. Studies have shown that formulations containing avermectins can significantly reduce pest populations in agricultural settings, enhancing crop yields and quality .

2. Vector Control

The IR-4 Project has highlighted the potential of avermectins in public health pesticide applications. These compounds can be employed to control vectors such as mosquitoes that transmit diseases like malaria and dengue fever. Their ability to target specific pests while being less harmful to non-target species makes them favorable for integrated pest management strategies .

Medical Applications

1. Antiparasitic Treatments

Avermectins are primarily known for their use in treating parasitic infections in humans and animals. The compound (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a has been studied for its potential in treating conditions caused by parasitic infections such as onchocerciasis (river blindness) and lymphatic filariasis. Clinical studies indicate that avermectins can effectively reduce parasite loads and alleviate symptoms associated with these diseases .

2. Veterinary Medicine

In veterinary applications, avermectins are extensively used to treat a variety of parasitic infections in livestock and pets. The safety profile and effectiveness of these compounds make them a staple in veterinary pharmacology. They are used to manage infestations by internal parasites such as roundworms and external parasites like mites and ticks .

Case Studies

Case Study 1: Agricultural Efficacy

A study conducted on the application of avermectin-based pesticides demonstrated a 75% reduction in nematode populations in treated plots compared to untreated controls. This significant decrease not only improved plant health but also increased overall yield by 20% over the growing season.

Case Study 2: Clinical Application

In a clinical trial involving patients with onchocerciasis, administration of avermectin led to a marked decrease in microfilarial density within six months of treatment. Patients reported improved quality of life and reduced incidence of associated complications.

Chemical Reactions Analysis

Base-Catalyzed Isomerization

Reaction Type : Reversible isomerization

Conditions : Alkaline environments (e.g., aqueous bases)

Products : Forms Delta2-Doramectin (CAS 1987882-63-2), a degradation product via intramolecular rearrangement .

Mechanism :

-

The reaction involves deprotonation at strategic positions, enabling double-bond migration within the macrocyclic lactone framework.

-

Reversibility is confirmed under neutral or acidic conditions, restoring the parent compound .

Key Structural Changes :

Hydrolytic Degradation

Reaction Type : Hydrolysis

Conditions : Acidic or enzymatic (esterase-rich environments)

Products : Cleavage of lactone ring or glycosidic bonds, yielding smaller fragments .

Evidence :

-

Macrocyclic lactones like ivermectin analogs are prone to hydrolysis under acidic conditions, forming hydroxylated byproducts .

-

Enzymatic hydrolysis via esterases is hypothesized but not directly documented for this compound.

Thermal Decomposition

Reaction Type : Thermal degradation

Conditions : Elevated temperatures (>25°C)

Products : Unspecified degradation products; structural instability inferred from storage recommendations (-20°C) .

Critical Notes :

-

No explicit decomposition pathways are reported, but the requirement for low-temperature storage suggests susceptibility to thermal breakdown .

Oxidation Reactions

Reaction Type : Oxidative modification

Conditions : Exposure to light or oxidants

Products : Epoxidation or hydroxylation at unsaturated sites (e.g., C2-C3 double bond) .

Structural Vulnerabilities :

-

The conjugated diene system (C2-C3 and C14-C15) may undergo photo-oxidation, though experimental data is lacking for this specific compound .

Mechanistic and Stability Insights

-

Steric Effects : The cyclohexyl substituent and bulky macrocycle hinder nucleophilic attacks, favoring isomerization over substitution .

-

pH Sensitivity : Stability is optimal in neutral buffers; alkaline conditions accelerate isomerization, while acidic media promote hydrolysis .

-

Stereochemical Integrity : The (4S) configuration remains largely conserved during reactions, though minor epimerization may occur at adjacent centers under harsh conditions .

Q & A

Q. What methodologies are effective for stabilizing this avermectin derivative against oxidative degradation during storage?

Antioxidants such as vitamin C and Na₂S₂O₅ can be integrated into purification protocols. For example, adding 0.1–0.5% (w/w) vitamin C during recrystallization reduces peroxide formation by up to 40%, as measured via RP-HPLC with a C18 column (methanol-water mobile phase, UV detection at 246 nm) . This approach minimizes oxidative decomposition during long-term storage.

Q. How is the biosynthetic pathway of this compound regulated in Streptomyces species?

The pathway is tightly controlled by transcriptional regulators like AveR and TetR-family regulators (TFRs). For instance, SAV576 and SAV577 suppress avermectin production by binding to the promoter of SAV575 , a gene critical for supplying extender units (acetate/propionate). Deletion of these TFRs increases titers 3-fold . Researchers should prioritize CRISPR-Cas9-mediated gene knockout followed by HPLC quantification of intermediates.

Q. What analytical techniques are recommended for structural characterization of this compound?

Use high-resolution mass spectrometry (HR-MS) and NMR (¹H, ¹³C, 2D-COSY) to resolve its complex macrocyclic structure. Pharmacopeial standards recommend C18-based HPLC with UV detection at 246 nm for purity assessment, as validated in USP monographs .

Advanced Research Questions

Q. How can photostability be improved in formulations containing this compound?

Hindered amine-modified lignosulfonates (SL-Temp) are effective dispersants that reduce UV-induced degradation. SL-Temp adsorbs onto avermectin particles, scavenges free radicals, and blocks 80–90% of UV penetration. In accelerated UV testing (60 hr exposure), formulations with SL-Temp retain 87.1% of the compound versus 73.6% with unmodified lignosulfonates . QCM-D studies confirm the dispersant’s protective adsorption layer.

Q. What experimental strategies address contradictions in stabilization data between antioxidants and dispersants?

Comparative studies should employ multivariate analysis (e.g., factorial design) to isolate variables like UV intensity, temperature, and excipient concentration. For example, while antioxidants reduce thermal oxidation (0% decomposition after hot storage), dispersants like SL-Temp are superior under UV stress . Use HPLC-UV to quantify degradation products and validate mechanisms via radical scavenging assays.

Q. How can metabolic engineering enhance the production of this avermectin derivative?

Target dual deletion of SAV576 and SAV577 to relieve transcriptional repression on SAV575. Fermentation optimization (e.g., carbon/nitrogen ratio adjustments) further boosts yields. In mutant strains, titers increased 3-fold compared to wild-type, as confirmed via LC-MS and microarray analysis of pathway genes .

Q. What structural modifications influence the compound’s bioactivity against arthropod pests?

The cyclohexyl group at C25 and 5-O-demethylation are critical for binding to glutamate-gated chloride channels. Molecular docking studies with Tetranychus arabicus receptors show that these modifications enhance binding affinity by 20–30% compared to unmodified avermectins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.